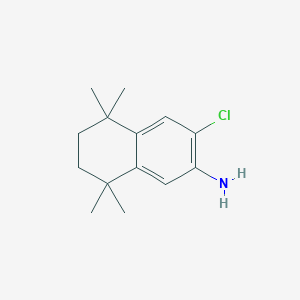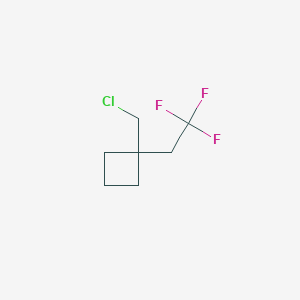
1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a chloromethyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclobutane can be achieved through several synthetic routes. One common method involves the reaction of cyclobutane with chloromethyl and trifluoroethyl reagents under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different functional groups.
Reduction Reactions: Reduction can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine derivative, while oxidation might produce a ketone or aldehyde.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclobutane involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, leading to changes in biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopentane
- 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclohexane
- 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane
Uniqueness
1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclobutane is unique due to its specific ring size and substitution pattern, which can influence its reactivity and properties compared to similar compounds with different ring sizes or substituents.
Properties
Molecular Formula |
C7H10ClF3 |
|---|---|
Molecular Weight |
186.60 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(2,2,2-trifluoroethyl)cyclobutane |
InChI |
InChI=1S/C7H10ClF3/c8-5-6(2-1-3-6)4-7(9,10)11/h1-5H2 |
InChI Key |
CRWXUPKIGMJUHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13212925.png)

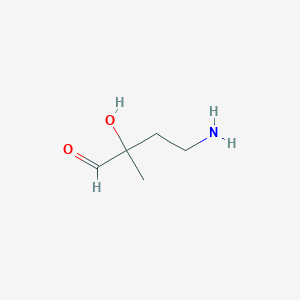
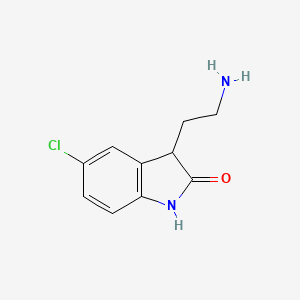
![Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13212939.png)
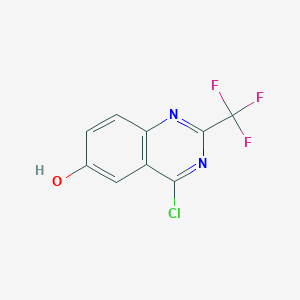

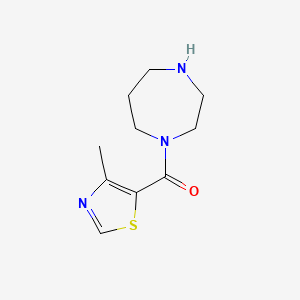
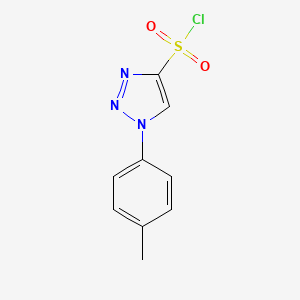

![tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13212976.png)
